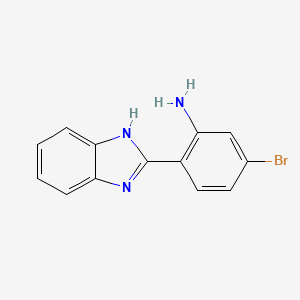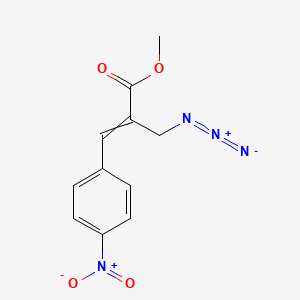
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes an azide group, a nitrophenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate typically involves a multi-step process One common method starts with the preparation of the intermediate compound, 3-(4-nitrophenyl)prop-2-enoic acid This intermediate is then esterified using methanol and a suitable acid catalyst to form the ester, Methyl 3-(4-nitrophenyl)prop-2-enoate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of products depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of triazoles or other azide-derived products.
Applications De Recherche Scientifique
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique functional groups.
Mécanisme D'action
The mechanism of action of Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate involves its reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various applications. The nitrophenyl group can participate in electron transfer reactions, making the compound useful in redox chemistry. The ester group allows for hydrolysis and other ester-related reactions, providing versatility in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(hydroxy(4-nitrophenyl)methyl)prop-2-enoate: Similar structure but with a hydroxyl group instead of an azide group.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Lacks the azidomethyl group, making it less reactive in certain types of reactions.
Uniqueness
Methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate is unique due to the presence of the azide group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable compound in the development of new materials and chemical processes.
Propriétés
Numéro CAS |
918155-98-3 |
|---|---|
Formule moléculaire |
C11H10N4O4 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
methyl 2-(azidomethyl)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10N4O4/c1-19-11(16)9(7-13-14-12)6-8-2-4-10(5-3-8)15(17)18/h2-6H,7H2,1H3 |
Clé InChI |
UEXVNWKSSUGDOI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(2,6-Dimethylphenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12628865.png)
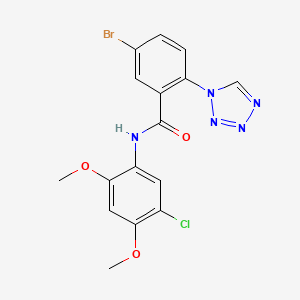
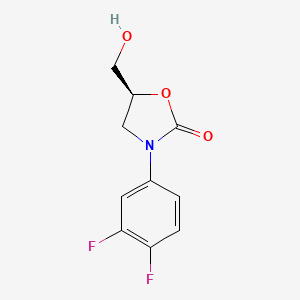
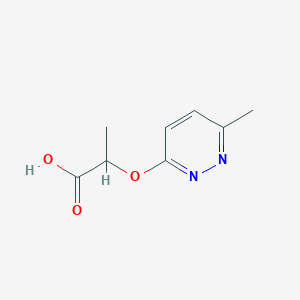
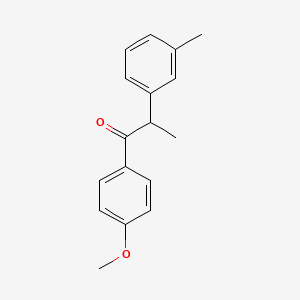
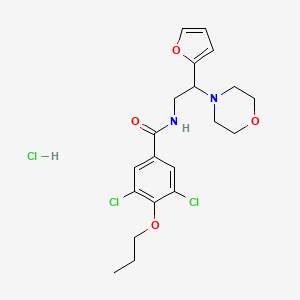
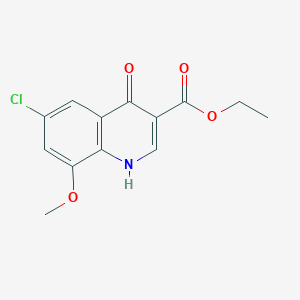
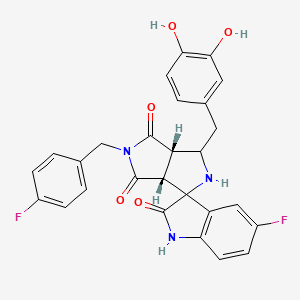
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)
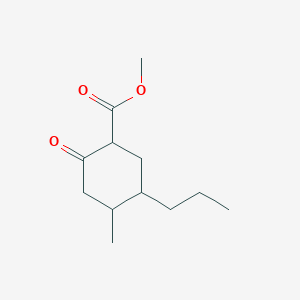
![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
